![molecular formula C26H44NNaO7S B2488291 2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt CAS No. 2260905-08-4](/img/structure/B2488291.png)

2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bile acids involves multiple steps, including stereoselective hydroxylation, protection of hydroxyl groups, oxidation, and reduction processes. For instance, the synthesis of 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, has been achieved through steps like stereoselective remote-hydroxylation, site-selective protection, oxidation with pyridinium dichromate, and stereoselective reduction (Kakiyama et al., 2004). These processes highlight the complexity and precision required in synthesizing molecules closely related to the specified compound.

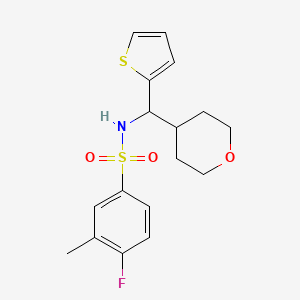

Molecular Structure Analysis

The molecular structure of bile acids, including the specified compound, is characterized by a steroid nucleus with a side chain terminating in a carboxylic acid group. The presence of multiple hydroxyl groups and their configuration (alpha or beta) significantly influences the molecule's physical and chemical properties. The synthesis and study of epimeric and stereoisomeric forms of bile acids reveal insights into the stereochemistry and molecular interactions of these compounds (Iida et al., 2002).

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, including conjugation with glycine or taurine, oxidation, and reduction, affecting their solubility and biological function. The chemical synthesis of coenzyme A esters of bile acids for studying beta-oxidation in bile acid biosynthesis illustrates the complex interplay of chemical reactions these molecules undergo (Kurosawa et al., 2001).

Applications De Recherche Scientifique

1. Bile Acid Biosynthesis Studies

- Synthesis of Coenzyme A Esters: Research by Kurosawa et al. (2001) focused on synthesizing coenzyme A esters of related compounds for studying bile acid biosynthesis, highlighting the relevance of similar compounds in biochemical pathways (Kurosawa et al., 2001).

- Biosynthesis in Rat Liver: Gustafsson (1975) investigated the conversion of similar compounds in rat liver, contributing to understanding of the microsomal and mitochondrial systems in bile acid biosynthesis (Gustafsson, 1975).

2. Synthesis of Potential Bile Acid Metabolites

- 3alpha,7alpha,14alpha-Trihydroxy-5beta-cholan-24-oic Acid: Kakiyama et al. (2004) developed a method for synthesizing this compound, a candidate bile acid metabolite in vertebrates, highlighting the compound's significance in vertebrate metabolism (Kakiyama et al., 2004).

3. Comparative Studies of Bile Salts

- Bile Salt Analysis in Various Species: Haslewood and Tökes (1972) conducted comparative studies of bile salts in different species, including structural analysis and synthesis, which is relevant for understanding the biological role and diversity of such compounds (Haslewood & Tökes, 1972).

4. Research on Structural and Biosynthetic Properties

- Structural Studies of Principal Bile Alcohol: Une et al. (2000) conducted structural and biosynthetic studies on a principal bile alcohol, demonstrating the complex biosynthesis and structural diversity of compounds related to the one (Une et al., 2000).

Mécanisme D'action

Target of Action

These receptors play crucial roles in regulating lipid, glucose, and energy metabolism .

Mode of Action

Based on its structural characteristics, it can be hypothesized that it may bind to bile acid receptors, modulating their activity and influencing downstream signaling pathways .

Biochemical Pathways

The compound, being structurally similar to bile acids, may influence several biochemical pathways. For instance, activation of FXR leads to the induction of small heterodimer partner (SHP), which inhibits the activity of liver receptor homolog-1 (LRH-1), reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis .

Pharmacokinetics

As a bile acid derivative, it is likely to undergo enterohepatic circulation, being secreted into the bile after hepatic conjugation, reabsorbed in the intestine, and returned to the liver .

Result of Action

Modulation of bile acid receptors can have wide-ranging effects, including regulation of lipid and glucose metabolism, inflammation, and energy expenditure .

Action Environment

Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of this compound. For instance, diet can affect bile acid composition and consequently the compound’s efficacy. Similarly, gut microbiota can biotransform bile acids, potentially affecting the compound’s action .

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXROOLWUZIWRB-BAMGEBLESA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)

![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)